19R-hydroxy-PGF2alpha

Overview

Description

19R-hydroxy-PGF2alpha is a prostaglandin F2alpha (PGF2α) metabolite . It has been researched for its various biological properties.

Synthesis Analysis

19R-hydroxy-PGF2alpha is a metabolite of Prostaglandin F2α formed via ω-1 hydroxylase activity . Prostaglandins are enzymatically derived from fatty acids and are produced by all nucleated cells, except lymphocytes .Molecular Structure Analysis

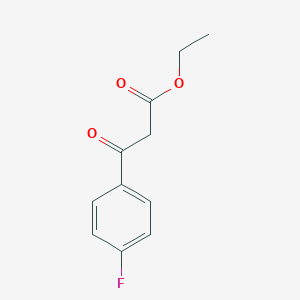

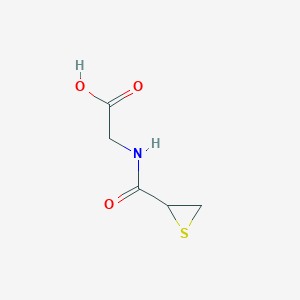

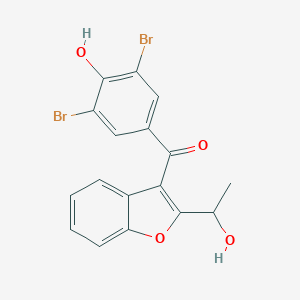

The molecular formula of 19R-hydroxy-PGF2alpha is C20H34O6 . It contains a total of 60 bonds, including 26 non-H bonds, 3 multiple bonds, 12 rotatable bonds, 3 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 5 hydroxyl groups, and 4 secondary alcohols .Physical And Chemical Properties Analysis

The exact mass of 19R-hydroxy-PGF2alpha is 370.23554 . It contains 26 heavy atoms, 1 ring, 0 aromatic rings, 12 rotatable bonds, a Van der Waals molecular volume of 387.02, a topological polar surface area of 118.22, 5 hydrogen bond donors, 6 hydrogen bond acceptors, and a logP of 3.16 .Scientific Research Applications

Induction of Labor

Prostaglandin F2alpha, which 19R-hydroxy-PGF2alpha is a variant of, is used in medicine to induce labor . It is used to sustain contracture and provoke myometrial ischemia to accelerate labor and prevent significant blood loss .

Treatment of Uterine Infections

Prostaglandin F2alpha is also used to treat uterine infections in domestic animals . It is produced by the uterus when stimulated by oxytocin, in the event that there has been no implantation during the luteal phase .

Luteolysis

Prostaglandin F2alpha acts on the corpus luteum to cause luteolysis, forming a corpus albicans and stopping the production of progesterone . The action of PGF2alpha is dependent on the number of receptors on the corpus luteum membrane .

Endometriosis

The PGF2alpha isoform 8-iso-PGF2alpha was found in significantly increased amounts in patients with endometriosis, thus being a potential causative link in endometriosis-associated oxidative stress .

Mechanism of Action

PGF2alpha acts by binding to the prostaglandin F2alpha receptor. It is released in response to an increase in oxytocin levels in the uterus, and stimulates both luteolytic activity and the release of oxytocin .

Synthesis

In 2012, a concise and highly stereoselective total synthesis of PGF2alpha was described . The synthesis requires only seven steps, a huge improvement on the original 17-steps synthesis of Corey and Cheng , and uses 2,5-dimethoxytetrahydrofuran as a starting reagent, with S-proline as an asymmetric catalyst .

Mechanism of Action

Target of Action

The primary target of 19®-Hydroxy prostaglandin F2alpha is the Prostaglandin F2α receptor (FP) . This receptor is a part of the G protein-coupled receptors (GPCRs) family and is required for female reproductive function such as luteolysis and parturition . It has also been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .

Mode of Action

19®-Hydroxy prostaglandin F2alpha interacts with its target, the FP receptor, to promote the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes . This interaction induces cardiac myocyte hypertrophy in vitro and cardiac growth in rats .

Biochemical Pathways

The compound is a part of the eicosanoid class of fatty acids . Eicosanoids, including prostaglandin (PG) E2, PGD2, prostacyclin (PGI2), thromboxane A2 (TxA2), and PGF2α, are generated through PGH synthase (PGHS) – known commonly as cyclooxygenase (COX), in response to a wide variety of stimuli acting in a paracrine or autocrine manner .

Pharmacokinetics

The compound’s molecular weight of 37048 and its logP value of 316 suggest that it may have good bioavailability, as these properties are within the range typically associated with good absorption and distribution in the body.

Result of Action

The action of 19®-Hydroxy prostaglandin F2alpha results in the promotion of cardiac myocyte hypertrophy and cardiac growth . This is achieved through the upregulation of c-fos, ANF, and alpha-skeletal actin expression in cardiomyocytes .

properties

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-2-[(E,3S,7R)-3,7-dihydroxyoct-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h2,4,11-12,14-19,21-24H,3,5-10,13H2,1H3,(H,25,26)/b4-2-,12-11+/t14-,15+,16-,17-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWZMPMLSDJDSU-OQRQNLQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

19R-hydroxy-PGF2alpha | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Hydroxybicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B160378.png)

![(2R,3R,3Ar,4S,7S,7aR)-3,4-dihydroxy-7,7a-dimethyl-4'-methylidenespiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-2'-one](/img/structure/B160386.png)

![[RuCl(benzene)(R)-BINAP]Cl](/img/structure/B160392.png)